1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea
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Overview
Description
1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound that features a unique combination of functional groups, including a hydroxy group, a thiophene ring, and a trifluoromethyl-substituted phenyl ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its utility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves the following steps:
Formation of the Hydroxy-Substituted Intermediate: The initial step involves the reaction of a thiophene derivative with an appropriate reagent to introduce the hydroxy group at the 2-position. This can be achieved through various methods, such as the use of Grignard reagents or organolithium compounds.
Coupling with Isocyanate: The hydroxy-substituted intermediate is then reacted with an isocyanate derivative of 3-(trifluoromethyl)phenyl to form the desired urea compound. This step typically requires the use of a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The urea moiety can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst, nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets and pathways. The hydroxy group and the urea moiety can form hydrogen bonds with biological macromolecules, influencing their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea: Similar structure but with an ethyl group instead of a propyl group.
1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea: Similar structure but with the trifluoromethyl group at the 4-position of the phenyl ring.
Uniqueness
1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(3-(trifluoromethyl)phenyl)urea is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The combination of a hydroxy group, a thiophene ring, and a trifluoromethyl-substituted phenyl ring provides a distinct set of chemical and physical properties that can be leveraged in various applications.
Properties
IUPAC Name |
1-(2-hydroxy-2-thiophen-2-ylpropyl)-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2S/c1-14(22,12-6-3-7-23-12)9-19-13(21)20-11-5-2-4-10(8-11)15(16,17)18/h2-8,22H,9H2,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXMMSHSCSJYTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CC(=C1)C(F)(F)F)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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